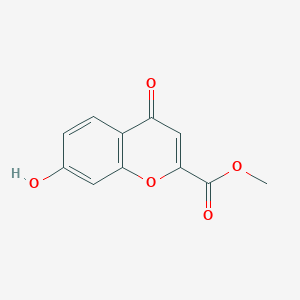
Methyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Cat. No. B8759798
M. Wt: 220.18 g/mol
InChI Key: WVJJHBQRPIZGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04889871
Procedure details


2,4-dihydroxyacetophenone (7.1 g, 0.05 mol) and dimethyl oxylate (7.2 g) were dissolved in DMF containing a solution of sodium methoxide in methanol (4.0 g Na, 100 ml MeOH) and the mixture was stirred at room temperature for 48 hours. At this point, acetic acid (180 ml) was added and the mixture was heated to 100° C. for 5 hours. The solvent was removed in vacuo and the residue partitioned between ethyl acetate and water. The organic layer was separated, the aqueous layer was thoroughly extracted with more ethyl acetate, and the combined organic extracts were washed with brine. Evaporation of the dried (Na2SO4) solvent in vacuo afforded methyl 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylate (6a) as a crude yellow solid which was crystallized from from ethyl acetate/hexane to afford 3.5 g of pure product.

[Compound]
Name
dimethyl oxylate
Quantity
7.2 g
Type
reactant
Reaction Step One


Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:11])=[CH:8][C:9]=1[OH:10])=[O:3].[C:12]([OH:15])(=[O:14])[CH3:13].[CH3:16]N(C=O)C>C[O-].[Na+].CO>[OH:11][C:7]1[CH:6]=[CH:5][C:4]2[C:2](=[O:3])[CH:1]=[C:13]([C:12]([O:15][CH3:16])=[O:14])[O:10][C:9]=2[CH:8]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C=1C=CC(=CC1O)O
|
[Compound]
|
Name
|
dimethyl oxylate
|
|
Quantity
|
7.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 48 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 100° C. for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between ethyl acetate and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was thoroughly extracted with more ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts were washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4) solvent in vacuo
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC2=C(C(C=C(O2)C(=O)OC)=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
